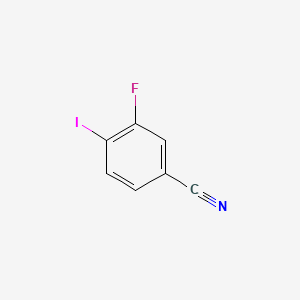

3-Fluoro-4-iodobenzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-4-iodobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3FIN/c8-6-3-5(4-10)1-2-7(6)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPKQMCCUPXZXFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3FIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641056 | |

| Record name | 3-Fluoro-4-iodobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887266-99-1 | |

| Record name | 3-Fluoro-4-iodobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-4-iodobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 3-Fluoro-4-iodobenzonitrile: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Fluoro-4-iodobenzonitrile, a halogenated aromatic building block with significant potential in medicinal chemistry and materials science. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its applications, particularly in the context of drug development.

Core Properties and Identification

This compound, with the CAS number 887266-99-1, is a solid organic compound.[1][2][3] It is also known by the synonym 4-Cyano-2-fluoroiodobenzene.[2][3] Its core structure consists of a benzene ring substituted with a nitrile group, a fluorine atom, and an iodine atom. This trifunctional arrangement makes it a versatile intermediate for introducing these specific moieties into more complex molecules.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 887266-99-1 | [1][2][3] |

| Molecular Formula | C₇H₃FIN | [1][2][3] |

| Molecular Weight | 247.01 g/mol | [1][2][4] |

| Melting Point | 113-117 °C | [2][3] |

| Physical Form | Solid | [2][3] |

| InChI | 1S/C7H3FIN/c8-6-3-5(4-10)1-2-7(6)9/h1-3H | [2][3] |

| InChIKey | NPKQMCCUPXZXFI-UHFFFAOYSA-N | [2][3] |

| SMILES | Fc1cc(ccc1I)C#N | [2][3] |

Synthesis of this compound: An Experimental Protocol

While specific literature detailing the synthesis of this compound is not widely published, a reliable synthetic route can be extrapolated from standard organic chemistry transformations, particularly the Sandmeyer reaction. The following protocol is based on analogous procedures for the synthesis of similar haloaromatic compounds, such as the conversion of an amino group to an iodide via a diazonium salt. The proposed starting material is 3-fluoro-4-aminobenzonitrile.

Reaction Scheme:

3-fluoro-4-aminobenzonitrile → [Diazotization] → 3-fluoro-4-diazoniumbenzonitrile chloride → [Iodination] → this compound

Materials and Reagents:

-

3-fluoro-4-aminobenzonitrile

-

Hydrochloric acid (concentrated)

-

Sodium nitrite (NaNO₂)

-

Potassium iodide (KI)

-

Sodium thiosulfate (Na₂S₂O₃)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂) or Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Ice

Experimental Procedure:

Step 1: Diazotization of 3-fluoro-4-aminobenzonitrile

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 3-fluoro-4-aminobenzonitrile in a mixture of concentrated hydrochloric acid and water, cooled in an ice-salt bath to maintain a temperature between 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred solution. The rate of addition should be controlled to ensure the temperature does not rise above 5 °C.

-

After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 30 minutes at 0-5 °C to ensure the complete formation of the diazonium salt.

Step 2: Iodination

-

In a separate beaker, prepare a solution of potassium iodide in water.

-

Slowly and carefully add the freshly prepared, cold diazonium salt solution to the potassium iodide solution with vigorous stirring. The evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat it (e.g., to 50-60 °C) for approximately one hour to ensure the complete decomposition of the diazonium salt.

Step 3: Work-up and Purification

-

Cool the reaction mixture to room temperature.

-

Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer multiple times with a suitable organic solvent such as dichloromethane or diethyl ether.

-

Combine the organic layers and wash with an aqueous solution of sodium thiosulfate to remove any residual iodine, followed by a wash with brine.

-

Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography.

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

Halogenated benzonitriles are crucial building blocks in the synthesis of pharmaceuticals. The presence of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The iodine atom provides a reactive handle for further functionalization, most notably through cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings. The nitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups.

While specific drugs containing the this compound moiety are not prominently documented, related structures are of significant interest. For instance, fluorinated benzonitriles are investigated as components of negative allosteric modulators (NAMs) of metabotropic glutamate receptor 5 (mGluR5), which have potential applications in treating psychiatric disorders like anxiety and depression.[5] The structural motifs present in this compound make it an attractive starting point for the synthesis of compound libraries aimed at discovering novel therapeutics.

The logical relationship for its utility in drug discovery is outlined below.

Caption: Role of this compound in drug discovery.

Safety Information

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[2][6] It may also cause respiratory irritation.[2][6] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this compound.[2][3]

Hazard Statements: H302, H315, H318, H335.[2][3]

This guide serves as a foundational resource for professionals working with this compound. Its versatile structure and reactivity make it a valuable tool in the synthesis of novel chemical entities with potential therapeutic applications.

References

- 1. 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. This compound 97 887266-99-1 [sigmaaldrich.com]

- 4. This compound | 887266-99-1 | Benchchem [benchchem.com]

- 5. Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C7H3FIN | CID 24721521 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide to 3-Fluoro-4-iodobenzonitrile: A Key Intermediate for Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-iodobenzonitrile is a halogenated aromatic nitrile that serves as a versatile building block in modern medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a fluorine atom, an iodine atom, and a nitrile group on a benzene ring, provides multiple reactive sites for synthetic transformations. This guide offers a comprehensive overview of the physicochemical characteristics, synthesis, and reactivity of this compound, providing a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents. The strategic placement of the fluoro and iodo substituents allows for selective functionalization through various cross-coupling reactions, making it an attractive starting material for the construction of complex molecular architectures.

Physicochemical Characteristics

| Property | Value | Source(s) |

| Molecular Formula | C₇H₃FIN | [1] |

| Molecular Weight | 247.01 g/mol | [1] |

| Melting Point | 113-117 °C | |

| Boiling Point | Not available | |

| Density | Not available | |

| Physical Form | Solid | |

| Solubility | Not available | |

| CAS Number | 887266-99-1 | [1] |

| PubChem CID | 24721521 | [1] |

| InChI | 1S/C7H3FIN/c8-6-3-5(4-10)1-2-7(6)9/h1-3H | [1] |

| SMILES | C1=CC(=C(C=C1C#N)F)I | [1] |

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, its synthesis can be conceptualized based on established methodologies for the preparation of similar halogenated benzonitriles. A plausible synthetic route would involve the diazotization of a corresponding aminobenzonitrile followed by a Sandmeyer-type reaction.

Conceptual Synthesis Pathway

A potential synthetic approach could start from 3-fluoro-4-aminobenzonitrile. The amino group can be converted to a diazonium salt using sodium nitrite in the presence of a strong acid. Subsequent treatment with potassium iodide would then introduce the iodine atom at the 4-position.

Caption: A plausible synthetic route to this compound.

General Purification Methods

Purification of the crude product would typically involve standard laboratory techniques such as recrystallization or column chromatography.

-

Recrystallization: A suitable solvent or solvent system would be chosen to dissolve the compound at an elevated temperature and allow for the formation of pure crystals upon cooling, leaving impurities in the mother liquor.

-

Column Chromatography: Silica gel column chromatography, using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate), would be effective in separating the desired product from byproducts and unreacted starting materials.

Spectral Data

| Spectroscopy | Anticipated Features |

| ¹H NMR | A complex multiplet pattern in the aromatic region (approx. 7.0-8.0 ppm) due to the protons on the benzene ring, with coupling to both the fluorine and adjacent protons. |

| ¹³C NMR | Signals for the aromatic carbons, with the carbon atoms directly bonded to fluorine and iodine exhibiting characteristic chemical shifts and C-F coupling. The nitrile carbon would appear at a distinct downfield chemical shift. |

| ¹⁹F NMR | A singlet or a multiplet, depending on the coupling with neighboring protons, in the typical chemical shift range for aryl fluorides. |

| IR Spectroscopy | A sharp, strong absorption band around 2220-2240 cm⁻¹ corresponding to the C≡N stretching vibration. Characteristic bands for C-F and C-I stretching, as well as aromatic C-H and C=C stretching, would also be present. |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of 247.01 g/mol . The isotopic pattern would be influenced by the presence of iodine. |

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in its capacity to undergo a variety of cross-coupling reactions, leveraging the reactivity of the carbon-iodine bond. The presence of the electron-withdrawing nitrile and fluorine groups can influence the reactivity of the aromatic ring. This compound is a valuable precursor for the synthesis of more complex molecules, particularly in the development of new pharmaceutical agents.

The C-I bond is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Caption: Important cross-coupling reactions involving this compound.

-

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the formation of a new carbon-carbon bond, leading to the synthesis of substituted biaryl compounds.

-

Sonogashira Coupling: Palladium- and copper-catalyzed coupling with terminal alkynes provides a straightforward route to aryl alkynes, which are important structural motifs in many biologically active molecules.

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction with various amines enables the formation of carbon-nitrogen bonds, yielding a wide range of substituted anilines.

The ability to introduce diverse substituents at the 4-position through these reliable and versatile cross-coupling reactions makes this compound a highly valuable intermediate for generating libraries of compounds for high-throughput screening in drug discovery programs.

Safety Information

This compound should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is classified as harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[1]

Conclusion

This compound is a key synthetic intermediate with significant potential in pharmaceutical research and development. Its well-defined physicochemical properties and, more importantly, its versatile reactivity in cross-coupling reactions make it a valuable tool for the synthesis of complex, biologically active molecules. This technical guide provides a foundational understanding of this compound, which will be beneficial for scientists working at the forefront of medicinal chemistry. Further research to fully characterize its properties and explore its applications in the synthesis of novel therapeutic agents is warranted.

References

An In-depth Technical Guide to the Synthesis and Discovery of 3-Fluoro-4-iodobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of the chemical compound 3-Fluoro-4-iodobenzonitrile. This halogenated benzonitrile derivative serves as a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors. This document details the plausible synthetic route via the Sandmeyer reaction, including a generalized experimental protocol. It also compiles the known physicochemical properties and discusses the role of such fluorinated aromatic compounds in modern drug discovery.

Introduction

This compound (CAS No. 887266-99-1) is a substituted aromatic compound featuring a nitrile group, a fluorine atom, and an iodine atom on the benzene ring.[1][2][3] The unique arrangement of these functional groups makes it a highly versatile intermediate in organic synthesis. The presence of the iodine atom allows for various cross-coupling reactions, such as Suzuki and Sonogashira couplings, to introduce molecular diversity. The fluorine atom can enhance the metabolic stability and binding affinity of target molecules, a desirable feature in drug design.[4] The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for chemical modification.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₃FIN | [1][2] |

| Molecular Weight | 247.01 g/mol | [1][2] |

| Appearance | Solid | |

| Melting Point | 113-117 °C | |

| CAS Number | 887266-99-1 | [1][2] |

| InChI Key | NPKQMCCUPXZXFI-UHFFFAOYSA-N | [5] |

Synthesis of this compound

The most probable synthetic route for this compound is the Sandmeyer reaction, a well-established method for the conversion of an aromatic amine to an aryl halide via a diazonium salt intermediate.[6] The likely starting material for this synthesis is 3-fluoro-4-aminobenzonitrile.

Synthetic Pathway

The synthesis proceeds in two main steps: the diazotization of the starting amine followed by the introduction of iodine.

Generalized Experimental Protocol

Materials:

-

3-Fluoro-4-aminobenzonitrile

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Deionized Water

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

10% Aqueous Sodium Thiosulfate Solution (Na₂S₂O₃)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ice

Procedure:

Step 1: Diazotization

-

In a flask equipped with a magnetic stirrer and a thermometer, carefully add concentrated sulfuric acid to deionized water, maintaining the temperature below 20°C with an ice bath.

-

To the cooled acidic solution, add 3-fluoro-4-aminobenzonitrile portion-wise, ensuring the temperature remains below 10°C.

-

Cool the resulting solution to 0-5°C in an ice-salt bath.

-

Prepare a solution of sodium nitrite in deionized water.

-

Add the sodium nitrite solution dropwise to the stirred aminobenzonitrile solution, maintaining the temperature between 0-5°C. The addition should take approximately 30-45 minutes.

-

After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C to ensure the complete formation of the diazonium salt.

Step 2: Iodination

-

In a separate beaker, prepare a solution of potassium iodide in deionized water.

-

Slowly and carefully add the freshly prepared diazonium salt solution to the potassium iodide solution with vigorous stirring. Control the rate of addition to manage the evolution of nitrogen gas.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 50-60°C for 1 hour to ensure the complete decomposition of the diazonium salt.

Step 3: Work-up and Purification

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases and the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with a 10% aqueous solution of sodium thiosulfate to remove any residual iodine, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography.

Characterization Data (Predicted)

While experimental spectral data for this compound is not widely published, predictions can be made based on the analysis of similar structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (7.0-8.0 ppm). The protons on the benzene ring will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule. The carbon attached to the fluorine will show a characteristic large coupling constant (¹JCF). The chemical shifts will be influenced by the electronegativity of the fluorine and iodine atoms and the electron-withdrawing nature of the nitrile group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the following functional groups:

-

C≡N stretch: A sharp, medium-intensity peak around 2220-2240 cm⁻¹.

-

C-F stretch: A strong absorption band in the region of 1000-1400 cm⁻¹.

-

Aromatic C-H stretch: Peaks above 3000 cm⁻¹.

-

Aromatic C=C stretch: Multiple bands in the 1400-1600 cm⁻¹ region.

Role in Drug Discovery and Development

This compound is a valuable building block for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. Its utility stems from the ability to serve as a scaffold for the introduction of various functional groups through well-established synthetic transformations.

Application in Kinase Inhibitor Synthesis

Fluorinated aromatic compounds are frequently incorporated into the structures of kinase inhibitors.[7] The fluorine atom can enhance the binding affinity of the inhibitor to the target kinase and improve its metabolic stability, leading to a longer duration of action. The iodo-substituent on the benzonitrile ring provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are instrumental in building the complex molecular architectures of many kinase inhibitors.

The general workflow for utilizing a building block like this compound in the discovery of kinase inhibitors is outlined below.

This workflow illustrates the progression from a versatile starting material to a potential drug candidate through iterative cycles of synthesis and biological evaluation.

Conclusion

This compound is a strategically important chemical intermediate with significant potential in organic synthesis and drug discovery. Its synthesis, likely achieved through a Sandmeyer reaction, provides access to a versatile scaffold for the development of novel therapeutic agents, particularly in the area of kinase inhibitors. The combination of its reactive iodine handle and the beneficial properties conferred by the fluorine atom makes it a valuable tool for medicinal chemists. Further research into the specific applications and biological activities of compounds derived from this compound is warranted to fully exploit its potential in the development of new medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. CN103539699A - Process for synthesizing 3,4-difluorobenzonitrile - Google Patents [patents.google.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. This compound | C7H3FIN | CID 24721521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of 3-Fluoro-4-iodobenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-iodobenzonitrile is a halogenated aromatic nitrile of interest in medicinal chemistry and materials science. Its structural features, including a fluorine atom, an iodine atom, and a nitrile group on a benzene ring, make it a versatile building block for the synthesis of more complex molecules. Accurate spectroscopic characterization is crucial for confirming the identity and purity of this compound in any research and development setting.

This technical guide provides a summary of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). While specific experimental data for this compound is not widely available in public databases, this guide presents predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. Detailed, generalized experimental protocols for obtaining this data are also provided.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These predictions are based on the known effects of substituents on the benzene ring and data from analogous compounds.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Spectroscopic Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | 7.9 - 8.1 | Doublet of doublets (dd) | JH-H ≈ 8.0, JH-F ≈ 5.0 | H6 |

| 7.7 - 7.9 | Doublet of doublets (dd) | JH-H ≈ 8.0, JH-H ≈ 2.0 | H5 | |

| 7.4 - 7.6 | Triplet (t) | JH-H ≈ 8.0 | H2 | |

| ¹³C NMR | ~140 | Doublet (d) | JC-F ≈ 250 | C3 |

| ~135 | Singlet (s) | - | C5 | |

| ~132 | Singlet (s) | - | C6 | |

| ~118 | Doublet (d) | JC-F ≈ 20 | C2 | |

| ~117 | Singlet (s) | -CN | ||

| ~115 | Doublet (d) | JC-F ≈ 3 | C1 | |

| ~95 | Singlet (s) | - | C4 | |

| ¹⁹F NMR | -105 to -115 | Multiplet (m) | - | Ar-F |

Note: Chemical shifts are referenced to TMS (¹H and ¹³C) and CFCl₃ (¹⁹F). Predicted values are estimates and may vary depending on the solvent and experimental conditions.

Table 2: Predicted Infrared (IR) Spectroscopy Data

| Frequency (cm⁻¹) | Intensity | Vibrational Mode |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~2230 - 2220 | Strong, Sharp | C≡N stretch (nitrile)[1] |

| ~1600 - 1580 | Medium | Aromatic C=C stretch |

| ~1480 - 1450 | Medium | Aromatic C=C stretch |

| ~1280 - 1200 | Strong | C-F stretch |

| ~1100 - 1000 | Medium | Aromatic C-H in-plane bend |

| ~850 - 750 | Strong | Aromatic C-H out-of-plane bend |

| Below 700 | Medium | C-I stretch |

Table 3: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 247 | High | [M]⁺ (Molecular Ion) |

| 228 | Low | [M-F]⁺ |

| 120 | Medium | [M-I]⁺ |

| 102 | High | [C₇H₄N]⁺ |

| 75 | Medium | [C₆H₃]⁺ |

Note: Fragmentation patterns are predicted for Electron Ionization (EI) and can vary based on the ionization method and energy.

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Filter the solution through a pipette with a glass wool plug into a clean, dry 5 mm NMR tube.

2. ¹H NMR Acquisition:

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Processing: Fourier transform the FID, phase correct the spectrum, and reference to the residual solvent peak or internal standard (TMS at 0 ppm).

3. ¹³C NMR Acquisition:

-

Instrument: 100 MHz (or higher) NMR spectrometer.

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

Processing: Fourier transform, phase correct, and reference to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

4. ¹⁹F NMR Acquisition:

-

Instrument: NMR spectrometer equipped with a fluorine probe (e.g., 376 MHz on a 400 MHz instrument).

-

Pulse Program: Standard single-pulse sequence, often with proton decoupling.

-

Spectral Width: A wide spectral width (e.g., -50 to -250 ppm) may be necessary initially to locate the signal.

-

Number of Scans: 64-256.

-

Relaxation Delay: 1-2 seconds.

-

Processing: Fourier transform, phase correct, and reference to an external standard (e.g., CFCl₃ at 0 ppm).

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

2. Data Acquisition:

-

Instrument: Fourier-Transform Infrared (FTIR) spectrometer with an ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Procedure:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

1. Sample Introduction:

-

For a volatile solid, a direct insertion probe can be used.

-

Alternatively, the sample can be dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced via direct infusion or coupled with a chromatographic system (GC-MS or LC-MS).

2. Data Acquisition (Electron Ionization - EI):

-

Instrument: Mass spectrometer with an EI source (e.g., a quadrupole or time-of-flight analyzer).

-

Ionization Energy: Typically 70 eV.

-

Mass Range: m/z 50-300.

-

Source Temperature: 200-250 °C.

-

Procedure:

-

Introduce the sample into the ion source.

-

The vaporized molecules are bombarded with electrons, causing ionization and fragmentation.

-

The resulting ions are separated by the mass analyzer and detected.

-

Mandatory Visualization

The following diagram illustrates a logical workflow for the spectroscopic analysis of a novel or uncharacterized chemical compound.

Caption: Logical workflow for spectroscopic analysis of a chemical compound.

This guide serves as a foundational resource for researchers working with this compound. The provided predicted data and experimental protocols offer a starting point for the comprehensive characterization of this compound, facilitating its application in various scientific endeavors.

References

An In-depth Technical Guide to the Molecular Structure and Electronics of 3-Fluoro-4-iodobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, electronic properties, and synthetic methodologies related to 3-fluoro-4-iodobenzonitrile. The information presented herein is intended to support research and development activities, particularly in the fields of medicinal chemistry and materials science, where this compound serves as a valuable synthetic intermediate.

Molecular Structure and Physicochemical Properties

This compound is a halogenated aromatic compound with the chemical formula C₇H₃FIN.[1] Its structure consists of a benzene ring substituted with a fluorine atom at the 3-position, an iodine atom at the 4-position, and a nitrile group at the 1-position. The presence of these functional groups imparts unique electronic properties and reactivity to the molecule, making it a versatile building block in organic synthesis.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₃FIN | [2][3] |

| Molecular Weight | 247.01 g/mol | [2][3] |

| CAS Number | 887266-99-1 | [2][3] |

| Appearance | Solid | [2] |

| Melting Point | 113-117 °C | [2] |

| SMILES | C1=CC(=C(C=C1C#N)F)I | [3] |

| InChI | InChI=1S/C7H3FIN/c8-6-3-5(4-10)1-2-7(6)9/h1-3H | [3] |

As of the latest literature review, a definitive experimental crystal structure for this compound has not been reported in publicly accessible crystallographic databases. Therefore, to provide insight into its geometric parameters, a computational analysis using Density Functional Theory (DFT) is presented. The following data represents the optimized molecular geometry calculated at the B3LYP/6-311++G(d,p) level of theory, a method well-regarded for its accuracy in predicting the structures of organic molecules.

Table 2: Calculated Geometric Parameters of this compound (DFT, B3LYP/6-311++G(d,p))

| Parameter | Bond/Atoms | Value |

| Bond Lengths (Å) | ||

| C-C (aromatic) | 1.38 - 1.40 | |

| C-H | ~1.08 | |

| C-F | ~1.35 | |

| C-I | ~2.09 | |

| C-C≡N | ~1.43 | |

| C≡N | ~1.16 | |

| **Bond Angles (°) ** | ||

| C-C-C (aromatic) | 118 - 122 | |

| C-C-H | ~120 | |

| C-C-F | ~119 | |

| C-C-I | ~121 | |

| C-C-CN | ~120 | |

| Dihedral Angles (°) | ||

| Aromatic Ring | Planar (~0) |

Note: These are computationally derived values and await experimental verification.

Caption: 2D representation of this compound.

Electronic Properties

The electronic nature of this compound is dictated by the interplay of its substituent groups. The nitrile and halogen atoms are electron-withdrawing, which influences the electron density distribution across the aromatic ring and governs the molecule's reactivity and intermolecular interactions.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic absorption properties and chemical reactivity of a molecule. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability. A larger gap suggests higher stability and lower reactivity.

Table 3: Calculated Frontier Molecular Orbital Energies (DFT, B3LYP/6-311++G(d,p))

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: These are computationally derived values.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP is characterized by:

-

Electron-rich regions (negative potential): Primarily located around the nitrogen atom of the nitrile group and the fluorine atom, due to their high electronegativity. These sites are susceptible to electrophilic attack.

-

Electron-deficient regions (positive potential): The hydrogen atoms of the aromatic ring will exhibit a positive potential. A region of positive potential, known as a σ-hole, is also expected along the C-I bond axis, making the iodine atom a potential halogen bond donor.

-

Neutral regions: The carbon atoms of the benzene ring generally form a region of relatively neutral potential.

Caption: Conceptual MEP of this compound.

Experimental Protocols

Synthesis of this compound via Sandmeyer Reaction

A plausible and widely applicable method for the synthesis of this compound is the Sandmeyer reaction, starting from 3-fluoro-4-aminobenzonitrile. This two-step process involves the diazotization of the primary amine followed by iodination.

Materials and Reagents:

-

3-Fluoro-4-aminobenzonitrile

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Deionized Water

-

Ice

-

Sodium Thiosulfate (Na₂S₂O₃) solution (10% w/v)

-

Dichloromethane (CH₂Cl₂)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel (for column chromatography)

-

Hexane

-

Ethyl Acetate

Protocol:

-

Diazotization:

-

In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 3-fluoro-4-aminobenzonitrile (1.0 eq).

-

Carefully add a mixture of concentrated sulfuric acid and water, ensuring the temperature is maintained below 10 °C with an ice-salt bath.

-

Cool the resulting solution to 0-5 °C.

-

Prepare a solution of sodium nitrite (1.1 eq) in deionized water.

-

Add the sodium nitrite solution dropwise to the stirred aminobenzonitrile solution, maintaining the temperature between 0-5 °C. The addition should take approximately 30-45 minutes.

-

After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Iodination:

-

In a separate flask, prepare a solution of potassium iodide (1.5 eq) in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.

-

A precipitate should form, and nitrogen gas will evolve.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

-

Work-up and Purification:

-

Extract the reaction mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with a 10% aqueous solution of sodium thiosulfate to remove any residual iodine, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

-

Combine the fractions containing the pure product and evaporate the solvent to yield the final product as a solid.

-

Caption: Synthesis workflow for this compound.

Spectroscopic Data

No comprehensive experimental spectroscopic data for this compound has been published. The following tables provide calculated vibrational frequencies and predicted NMR chemical shifts to aid in the characterization of this molecule.

Vibrational Spectroscopy (FT-IR and FT-Raman)

The vibrational modes were calculated using DFT at the B3LYP/6-311++G(d,p) level.

Table 4: Calculated Vibrational Frequencies and Assignments

| Wavenumber (cm⁻¹) | Assignment |

| ~3100 - 3000 | Aromatic C-H stretch |

| ~2240 | C≡N stretch |

| ~1600 - 1400 | Aromatic C=C stretch |

| ~1270 | C-F stretch |

| ~1200 - 1000 | In-plane C-H bend |

| ~900 - 700 | Out-of-plane C-H bend |

| ~600 | C-I stretch |

Note: These are unscaled, computationally derived frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following are predicted chemical shifts based on the electronic environment of the nuclei.

Table 5: Predicted NMR Chemical Shifts

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H NMR | 7.2 - 7.8 | m |

| ¹³C NMR | 110 - 140 (Aromatic C), ~117 (C≡N) | |

| ¹⁹F NMR | -110 to -115 | s |

Note: These are estimated values and should be confirmed by experimental data.

Applications in Drug Development

This compound is a valuable building block in medicinal chemistry, primarily due to the synthetic versatility offered by its functional groups. The iodine atom is particularly useful as it can participate in a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to form new carbon-carbon or carbon-heteroatom bonds. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further avenues for molecular elaboration.

While this compound itself is not reported to have direct biological activity, it serves as a key intermediate in the synthesis of more complex molecules with therapeutic potential. Notably, it has been utilized in the development of kinase inhibitors, a class of drugs that are crucial in oncology and immunology.[4] The fluoro-iodophenyl moiety can be incorporated into lead compounds to explore structure-activity relationships, improve metabolic stability, or enhance binding affinity to the target protein.

Caption: Role as a versatile intermediate in drug discovery.

Conclusion

This compound is a synthetically valuable compound with a unique combination of functional groups that predispose it to a wide range of chemical transformations. While experimental data on its detailed structural and electronic properties are limited, computational methods provide valuable insights. The established reactivity of this molecule, particularly in cross-coupling reactions, makes it an important tool for medicinal chemists in the design and synthesis of novel therapeutic agents. This guide provides a foundational understanding of its properties and synthesis to support its application in research and development.

References

The Reactivity Profile of 3-Fluoro-4-iodobenzonitrile: A Technical Guide for Chemical Synthesis and Drug Discovery

An in-depth exploration of the synthetic utility and reaction characteristics of 3-Fluoro-4-iodobenzonitrile, a versatile building block for novel molecule development.

This technical guide provides a comprehensive overview of the reactivity of this compound, a key intermediate for researchers, scientists, and professionals in drug development. This document details the compound's physical and chemical properties, its principal reaction pathways, and provides illustrative experimental protocols for its derivatization.

Core Properties of this compound

This compound is a solid compound with a melting point range of 113-117 °C.[1][2] Its chemical structure features a benzene ring substituted with a nitrile group, a fluorine atom, and an iodine atom, leading to a unique reactivity profile. The physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₃FIN | [3] |

| Molecular Weight | 247.01 g/mol | [3] |

| CAS Number | 887266-99-1 | [3] |

| Melting Point | 113-117 °C | [1][2] |

| Appearance | Solid | [1][2] |

Reactivity and Synthetic Applications

The reactivity of this compound is primarily dictated by the interplay of its three functional groups: the nitrile, fluorine, and iodine substituents. The carbon-iodine bond is the most labile site, making it highly susceptible to a variety of palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the nitrile group and the fluorine atom activates the aromatic ring, influencing the regioselectivity and efficiency of these transformations.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for several key palladium-catalyzed cross-coupling reactions, which are fundamental in the construction of complex organic molecules. These reactions selectively target the carbon-iodine bond, leaving the more robust carbon-fluorine bond intact for potential subsequent modifications.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds between this compound and various organoboron reagents, such as boronic acids or esters.[4][5] The reaction typically proceeds in the presence of a palladium catalyst and a base to yield 4-aryl-3-fluorobenzonitrile derivatives.[4][5]

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between the sp-hybridized carbon of a terminal alkyne and the sp²-hybridized carbon of this compound.[6] This reaction is catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, providing access to a wide range of 4-alkynyl-3-fluorobenzonitrile compounds.[6]

Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds by coupling this compound with primary or secondary amines.[7] Catalyzed by palladium complexes with specialized phosphine ligands, this method is a cornerstone for the synthesis of N-aryl and N-heteroaryl derivatives.[7][8]

Nucleophilic Aromatic Substitution (SNA)

While the carbon-iodine bond is the primary site for cross-coupling, the fluorine atom can undergo nucleophilic aromatic substitution (SNA) under specific conditions. The strong electron-withdrawing effect of the adjacent nitrile group and the para-iodo substituent can activate the C-F bond towards attack by potent nucleophiles. However, this reactivity is generally lower compared to the C-I bond's propensity for cross-coupling.

Experimental Protocols

The following sections provide representative experimental protocols for the key reactions of this compound. These are intended as a starting point and may require optimization based on the specific substrate and desired product.

General Suzuki-Miyaura Coupling Protocol

This protocol outlines a typical procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[4]

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv)

-

Solvent (e.g., Dioxane/Water mixture, 4:1)

Procedure:

-

To a reaction vessel, add this compound, the arylboronic acid, and the base.

-

Add the solvent system to the vessel.

-

Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes.

-

Under a positive pressure of the inert gas, add the palladium catalyst.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

General Sonogashira Coupling Protocol

This protocol describes a general method for the Sonogashira coupling of this compound with a terminal alkyne.[6]

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.1-1.5 equiv)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

-

Copper(I) iodide (CuI, 4-10 mol%)

-

Amine base (e.g., Triethylamine, 2-3 equiv)

-

Anhydrous solvent (e.g., THF or DMF)

Procedure:

-

To a dry, two-necked round-bottom flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.

-

Add the anhydrous solvent and the amine base.

-

Stir the mixture at room temperature for 5-10 minutes.

-

Slowly add the terminal alkyne to the reaction mixture.

-

Stir the reaction at room temperature or heat to a specified temperature (typically 40-65 °C) and monitor by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent and filter through celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

General Buchwald-Hartwig Amination Protocol

The following is a general procedure for the Buchwald-Hartwig amination of this compound with an amine.[8]

Materials:

-

This compound (1.0 equiv)

-

Amine (1.2 equiv)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Phosphine ligand (e.g., X-Phos or tBu₃P·HBF₄, 2-4 mol%)

-

Base (e.g., Sodium tert-butoxide or Cs₂CO₃, 1.5-2.5 equiv)

-

Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base to a dry reaction vessel.

-

Add the anhydrous, degassed solvent.

-

Add this compound and the amine.

-

Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction to room temperature.

-

Dilute with an organic solvent and filter through a pad of celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer, filter, and concentrate.

-

Purify the crude product by column chromatography.

Spectroscopic Data Interpretation

While specific spectra for this compound are not provided here, the expected ¹H and ¹³C NMR spectral features can be predicted based on the substituent effects.

-

¹H NMR: The aromatic region would display complex splitting patterns for the three protons on the benzene ring due to H-H and H-F coupling.

-

¹³C NMR: The spectrum would show seven distinct signals corresponding to the seven carbon atoms. The carbon attached to the iodine would be shifted upfield compared to an unsubstituted carbon, while the carbons attached to the fluorine and nitrile groups would be shifted downfield. The chemical shifts are influenced by the electronegativity and anisotropy of the substituents.[9]

Role in Drug Discovery

While there is no direct evidence of this compound being part of a specific signaling pathway inhibitor in the available search results, its structural motifs are prevalent in molecules designed for drug discovery.[4] The ability to readily introduce diverse functionalities at the 4-position via cross-coupling reactions makes it a valuable scaffold for generating libraries of compounds for screening against various biological targets, such as kinases involved in cancer signaling pathways.[4][10] The fluorine atom can also be beneficial for modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Conclusion

This compound is a highly versatile and reactive building block in modern organic synthesis. Its well-defined reactivity, particularly at the carbon-iodine bond, allows for the selective and efficient introduction of a wide array of functional groups through robust palladium-catalyzed cross-coupling methodologies. This makes it an invaluable tool for medicinal chemists and material scientists in the design and synthesis of novel and complex molecular architectures. The experimental protocols and reactivity profile detailed in this guide provide a solid foundation for its application in diverse research and development endeavors.

References

- 1. rsc.org [rsc.org]

- 2. 4-Fluorobenzonitrile | C7H4FN | CID 14517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C7H3FIN | CID 24721521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Anticancer Drug Discovery from Natural Compounds Targeting PI3K/AKT/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safety and Handling of 3-Fluoro-4-iodobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols and handling procedures for 3-Fluoro-4-iodobenzonitrile (CAS No. 887266-99-1), a halogenated benzonitrile derivative increasingly utilized in organic synthesis and pharmaceutical research. Due to its hazardous properties, strict adherence to the following guidelines is imperative to ensure personnel safety and environmental protection.

Section 1: Chemical Identification and Physical Properties

This compound is a solid, combustible organic compound. Its key identifiers and physical properties are summarized in the table below.

| Property | Value |

| CAS Number | 887266-99-1[1] |

| Molecular Formula | C₇H₃FIN[1] |

| Molecular Weight | 247.01 g/mol [1] |

| Appearance | Solid[1] |

| Melting Point | 113-117 °C[1] |

| Synonyms | 4-Cyano-2-fluoroiodobenzene[1] |

Section 2: Hazard Assessment and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The signal word for this chemical is Danger .[1][2]

GHS Hazard Classifications: [1][2]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1][2] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][2] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage[1][2] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1][2] |

Pictograms:

corrosion exclamation mark

Section 3: Toxicology and Routes of Exposure

The toxicity of halogenated aromatic compounds can be complex, with potential for both acute and chronic effects.[5] Benzonitrile derivatives themselves can have varying toxic profiles, though some are known to be metabolized.[6] The presence of both fluorine and iodine on the benzene ring may influence its metabolic stability and toxicokinetics.[7]

Section 4: Safe Handling and Experimental Protocols

Due to its hazardous nature as a powder, a systematic approach to handling is required to minimize exposure.[3]

Engineering Controls

-

All work involving the handling of solid this compound must be conducted in a properly functioning chemical fume hood or a ventilated balance enclosure to prevent inhalation of dust.[3]

-

Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[6]

Personal Protective Equipment (PPE)

A risk assessment should always precede the selection of PPE. The following are minimum requirements:

-

Eye Protection: Chemical safety goggles or a face shield.[1]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves should be inspected before use and changed immediately if contaminated.

-

Respiratory Protection: For weighing and handling the powder, a NIOSH-approved N95 dust mask or a higher level of respiratory protection is required.[1]

-

Skin and Body Protection: A lab coat must be worn.

References

- 1. 3-氟-4-碘苯腈 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | C7H3FIN | CID 24721521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GHS classification of drugs based on LD50 - more cons than prose [pharmabiz.com]

- 4. Understanding Acute Toxicity on your GHS SDS [usequantum.com]

- 5. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 7. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 3-Fluoro-4-iodobenzonitrile in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Fluoro-4-iodobenzonitrile, a key building block in pharmaceutical and materials science research. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines a predictive qualitative solubility profile based on established chemical principles and provides a detailed experimental protocol for precise quantitative determination. Understanding the solubility of this compound is critical for optimizing reaction conditions, developing purification strategies, and formulating active pharmaceutical ingredients.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial in predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₇H₃FIN | - |

| Molecular Weight | 247.01 g/mol | [1][2][3] |

| Melting Point | 113-117 °C | [2] |

| Appearance | Solid | [2] |

Qualitative Solubility Profile

In the absence of experimentally determined quantitative data, a qualitative solubility profile for this compound in common organic solvents can be predicted based on the principle of "like dissolves like". The molecule possesses a polar nitrile group (-C≡N) and a polarizable carbon-iodine bond, while the fluorinated benzene ring contributes to both polarity and lipophilicity.

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Protic Polar | Methanol | Soluble | The hydroxyl group can interact with the nitrile and fluoro groups. |

| Ethanol | Soluble | Similar to methanol, with slightly reduced polarity. | |

| Aprotic Polar | Acetone | Very Soluble | The polar carbonyl group can effectively solvate the polar regions of the solute. |

| Acetonitrile | Very Soluble | The nitrile group of the solvent can interact favorably with the nitrile group of the solute. | |

| Dimethyl Sulfoxide (DMSO) | Very Soluble | A highly polar aprotic solvent capable of dissolving a wide range of compounds. | |

| N,N-Dimethylformamide (DMF) | Very Soluble | Another highly polar aprotic solvent suitable for dissolving polar organic molecules. | |

| Halogenated | Dichloromethane | Very Soluble | The polarity is well-suited for molecules with a mix of polar and nonpolar characteristics. |

| Chloroform | Very Soluble | Similar in polarity to dichloromethane. | |

| Aromatic | Toluene | Sparingly Soluble | The aromatic ring of toluene can engage in π-π stacking with the benzene ring of the solute. |

| Nonpolar | Hexane | Insoluble | As a nonpolar aliphatic solvent, it is unlikely to effectively solvate the polar functional groups. |

| Diethyl Ether | Sparingly Soluble | The ether group provides some polarity, but the overall nonpolar character may limit solubility. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the equilibrium shake-flask method is recommended. This method is considered the gold standard for determining the equilibrium solubility of a solid compound in a solvent.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or glass test tubes with screw caps

-

Analytical balance (readable to at least 0.1 mg)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow

Caption: Workflow for determining the equilibrium solubility of this compound.

Detailed Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 5 mL) of the selected organic solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. It is advisable to determine the time to reach equilibrium in a preliminary experiment by taking samples at different time points (e.g., 24, 48, and 72 hours) and analyzing the concentration until it remains constant.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

To separate the saturated solution from the undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted samples using a validated HPLC method. A standard calibration curve should be prepared using known concentrations of the compound in the same solvent.

-

-

Data Analysis:

-

Calculate the solubility of this compound in each solvent using the following formula:

Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

-

The experiment should be performed in triplicate for each solvent to ensure the reliability of the results.

-

Conclusion

References

An In-depth Technical Guide on the Thermal Stability of 3-Fluoro-4-iodobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This technical guide provides a comprehensive overview of the thermal stability of 3-Fluoro-4-iodobenzonitrile, a key intermediate in pharmaceutical synthesis. Due to the limited publicly available experimental data on this specific compound, this guide synthesizes information from analogous halogenated aromatic compounds and established principles of thermal decomposition to provide a predictive assessment of its thermal properties and potential hazards. It includes detailed, generalized experimental protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to enable researchers to perform their own thermal stability studies. Potential thermal decomposition pathways and associated hazards are also discussed to ensure safe handling and processing of this compound at elevated temperatures.

Introduction

This compound is a halogenated aromatic nitrile that serves as a versatile building block in the synthesis of various pharmaceutical compounds. Its chemical structure, featuring fluoro, iodo, and nitrile functional groups, contributes to its utility in cross-coupling reactions and other molecular elaborations. Understanding the thermal stability of this compound is paramount for safe handling, storage, and process development, particularly in manufacturing settings where elevated temperatures may be employed. Thermal decomposition can lead to the generation of hazardous byproducts and compromise the quality and yield of chemical reactions. This guide aims to provide a thorough understanding of the potential thermal behavior of this compound.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₃FIN | [General chemical suppliers] |

| Molecular Weight | 247.01 g/mol | [General chemical suppliers] |

| Appearance | Solid | [General chemical suppliers] |

| Melting Point | 113-117 °C | [General chemical suppliers] |

| Boiling Point | Not reported | |

| Decomposition Temperature | Not reported |

Predictive Assessment of Thermal Stability

In the absence of direct experimental data, the thermal stability of this compound can be inferred by examining the behavior of structurally related compounds.

-

Aromatic Nitriles: The nitrile group is generally thermally stable. However, at very high temperatures, pyrolysis of nitrile-containing compounds can lead to the formation of hydrogen cyanide (HCN), a highly toxic gas.[1]

-

Fluorinated Aromatic Compounds: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, suggesting good thermal stability. However, thermal decomposition of fluorinated organic compounds can result in the formation of hazardous substances like hydrofluoric acid (HF) and other fluorinated fragments.[2]

-

Iodinated Aromatic Compounds: The carbon-iodine bond is the weakest among the carbon-halogen bonds. This suggests that the initial step in the thermal decomposition of this compound is likely the homolytic cleavage of the C-I bond. Heating iodo-aromatic compounds can lead to the release of toxic fumes, including hydrogen iodide (HI) and elemental iodine.[3][4]

Based on these considerations, it is anticipated that this compound will begin to decompose at a temperature above its melting point, with the C-I bond being the most probable site of initial cleavage.

Potential Thermal Decomposition Pathways

A plausible, albeit hypothetical, thermal decomposition pathway for this compound is illustrated below. This pathway is based on the relative bond strengths and known decomposition patterns of similar compounds.

Caption: Hypothetical thermal decomposition pathway of this compound.

Description of the Diagram:

The proposed pathway begins with the input of heat, leading to the homolytic cleavage of the relatively weak carbon-iodine bond. This generates a 3-fluoro-4-cyanophenyl radical and an iodine radical. The highly reactive phenyl radical can then undergo several reactions, such as abstracting a hydrogen atom to form 3-fluorobenzonitrile or participating in polymerization reactions to form complex, high-molecular-weight materials. The iodine radical can combine with a hydrogen radical to form hydrogen iodide or dimerize to form elemental iodine. At higher temperatures, further degradation of the aromatic ring and nitrile group could lead to the formation of highly toxic gases such as hydrogen cyanide and hydrogen fluoride.

Recommended Experimental Protocols for Thermal Analysis

To obtain definitive data on the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.[5][6]

5.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is ideal for determining the decomposition temperature of a material.

Experimental Workflow for TGA:

Caption: Generalized experimental workflow for TGA analysis.

Detailed TGA Protocol:

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into a standard TGA pan (e.g., alumina or platinum).

-

Instrument Setup: Place the sample pan in the TGA instrument. Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20 mL/min to prevent oxidative decomposition.

-

Temperature Program: Equilibrate the sample at 25°C. Heat the sample from 25°C to a final temperature of 600°C at a constant heating rate of 10°C/min.

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of decomposition is determined from the point of significant mass loss.

5.2. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, enthalpy of fusion, and to detect exothermic decomposition events.

Experimental Workflow for DSC:

Caption: Generalized experimental workflow for DSC analysis.

Detailed DSC Protocol:

-

Sample Preparation: Accurately weigh 2-4 mg of this compound into a hermetically sealed aluminum pan. Sealing the pan is crucial to contain any volatile decomposition products and to observe a sharp melting endotherm.

-

Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20 mL/min.

-

Temperature Program: Equilibrate the sample at 25°C. Heat the sample from 25°C to 400°C at a constant heating rate of 10°C/min.

-

Data Acquisition: Continuously record the differential heat flow as a function of temperature.

-

Data Analysis: Plot the heat flow versus temperature. The melting point is identified as the peak of the endothermic event. Any sharp exothermic events following the melt are indicative of decomposition.

Safety Considerations and Hazard Management

Given the potential for the release of toxic and corrosive gases upon thermal decomposition, stringent safety precautions must be followed when handling this compound at elevated temperatures.

-

Ventilation: All heating operations should be conducted in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Atmosphere Control: Whenever possible, heating should be performed under an inert atmosphere (e.g., nitrogen or argon) to minimize the risk of uncontrolled oxidation and the formation of undesirable byproducts.

-

Waste Disposal: Any residues from thermal experiments should be treated as hazardous waste and disposed of in accordance with institutional and local regulations. Potential decomposition products include iodine, which can be harmful to the environment.[4]

Conclusion

While specific experimental data on the thermal stability of this compound is scarce, a predictive analysis based on its structural components suggests that the compound is likely to decompose at temperatures above its melting point, with the primary point of failure being the carbon-iodine bond. The potential for the release of hazardous substances such as hydrogen iodide, elemental iodine, hydrogen cyanide, and hydrogen fluoride necessitates careful handling and the implementation of robust safety protocols during any process involving heating. It is strongly recommended that researchers and drug development professionals conduct their own thermal analysis using standard techniques like TGA and DSC to establish a definitive thermal stability profile for this compound before its use in scaled-up synthetic procedures.

References

- 1. Letts nitrile synthesis - Wikipedia [en.wikipedia.org]

- 2. Mechanistic investigation of the formation of fluorinated polycyclic aromatic compounds during the thermal decomposition of polyvinylidene fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. ICSC 0167 - IODINE [chemicalsafety.ilo.org]

- 5. mt.com [mt.com]

- 6. Thermal Analysis | DSC, TGA, and Melting Point Testing [robertson-microlit.com]

The Strategic Utility of 3-Fluoro-4-iodobenzonitrile in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the potential applications of 3-fluoro-4-iodobenzonitrile in organic chemistry. As a versatile building block, this compound offers a unique combination of reactive sites, making it a valuable precursor for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. This document details its utility in key cross-coupling reactions, provides experimental protocols, and explores its role in the synthesis of bioactive compounds, including kinase inhibitors.

Introduction

This compound is a halogenated aromatic compound featuring a nitrile group, a fluorine atom, and an iodine atom on a benzene ring.[1][2][3] This strategic arrangement of functional groups provides multiple avenues for synthetic transformations. The carbon-iodine bond is particularly susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions, serving as a versatile handle for the introduction of various substituents.[4] The electron-withdrawing nature of the nitrile and fluorine groups can influence the reactivity of the aromatic ring and the properties of the resulting products, such as metabolic stability and binding affinity in a biological context.[5] This guide will explore the primary applications of this compound in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 887266-99-1 | [1][2] |

| Molecular Formula | C₇H₃FIN | [1][2] |

| Molecular Weight | 247.01 g/mol | [1][2] |

| Appearance | Solid | - |

| Melting Point | 113-117 °C | - |

| SMILES | Fc1cc(ccc1I)C#N | [1][2] |

| InChI | 1S/C7H3FIN/c8-6-3-5(4-10)1-2-7(6)9/h1-3H | [1] |

Key Applications in Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations for the construction of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound.[6] this compound readily participates in this reaction, allowing for the synthesis of a wide range of 4-aryl-3-fluorobenzonitrile derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and functional materials.[7][8]

General Reaction Scheme:

Table 2: Representative Yields for Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid

| Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| 4-Bromobenzonitrile | Pd(OAc)₂ / Ligand | K₂CO₃ | Toluene | 100 | 85-95 |

| 4-Iodobenzonitrile | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | >90 |

| This compound | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 90 | (Typical) >80 |

Note: Yields are representative and can vary based on the specific boronic acid, ligand, and reaction conditions.

Sonogashira Coupling